3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-11-13-4-3-8-18-10-13)7-9-21-12-20-15-6-2-1-5-14(15)17(21)23/h1-6,8,10,12H,7,9,11H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJOOQDQBCYXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of Anthranilic Acid Derivatives
The quinazolin-4(3H)-one core is typically synthesized via cyclization of anthranilic acid derivatives. A common approach involves reacting anthranilic acid with succinic anhydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. For instance, heating anthranilic acid (0.01 mol) with succinic anhydride (0.01 mol) at 80°C for 6 hours yields 3-(4-oxo-4H-benzo[d]oxazin-2-yl)propanoic acid, a precursor to quinazolinone derivatives. Subsequent treatment with aqueous ammonia or urea under reflux facilitates ring expansion to form the quinazolinone scaffold.
Substitution at the 3-Position
Introducing the propanamide side chain at the 3-position of quinazolinone requires nucleophilic substitution. In a representative procedure, 3-chloropropanoyl chloride is reacted with quinazolin-4(3H)-one in the presence of anhydrous potassium carbonate (K₂CO₃) as a base. The reaction proceeds in DMF at 50–60°C for 4–6 hours, achieving yields of 65–75%. Alternative methods employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for etherification, though this is less common due to cost constraints.
Amide Bond Formation with Pyridin-3-ylmethanamine
Carboxylic Acid Activation
The propanoic acid intermediate is activated for amide coupling using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. For example, treating 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid with SOCl₂ in dichloromethane (DCM) at 0–5°C generates the corresponding acyl chloride, which is then reacted with pyridin-3-ylmethanamine in the presence of triethylamine (Et₃N). This method yields the target compound in 60–70% purity, necessitating chromatographic purification (silica gel, chloroform/methanol 95:5).
Coupling Reagents for Direct Amidation
Modern protocols favor coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). A mixture of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (1 equiv), HATU (1.2 equiv), and pyridin-3-ylmethanamine (1.5 equiv) in DMF is stirred at room temperature for 12 hours, achieving 85–90% conversion. The crude product is precipitated with ice-water and recrystallized from ethanol.
One-Pot Alkylation-Amidation Strategies
Simultaneous Alkylation and Amide Formation
A streamlined one-pot method involves reacting 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid with 3-(chloromethyl)pyridine hydrochloride in acetonitrile under reflux. Potassium iodide (KI) is added as a catalyst, and the pH is maintained at 8–9 using sodium bicarbonate (NaHCO₃). After 8 hours, the mixture is cooled, filtered, and extracted with ethyl acetate. The organic layer is concentrated, and the residue is purified via flash chromatography (hexane/ethyl acetate 1:1) to yield the title compound in 70–75% yield.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. Combining 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (1 equiv), pyridin-3-ylmethanamine (1.2 equiv), and HATU (1.1 equiv) in DMF, followed by microwave heating at 100°C for 20 minutes, affords the product in 92% yield. This method minimizes side reactions and enhances scalability.
Comparative Analysis of Synthetic Routes
Key Observations :
- HATU-mediated coupling offers superior yields and purity but requires costly reagents.
- Microwave synthesis is optimal for rapid production but demands specialized equipment.
- One-pot alkylation balances cost and efficiency, making it suitable for industrial-scale synthesis.
Mechanistic Insights
Nucleophilic Substitution in Alkylation
The 3-position of quinazolin-4(3H)-one acts as a nucleophile, attacking electrophilic centers in chloromethyl pyridine derivatives. The reaction proceeds via an SN2 mechanism, with K₂CO₃ neutralizing HCl byproducts. Steric hindrance from the pyridine ring slightly reduces reactivity, necessitating elevated temperatures.
Amide Coupling Kinetics
In HATU-mediated amidation, the reagent activates the carboxylic acid as an uronium intermediate, which reacts with the amine to form the amide bond. This process is pH-sensitive; deviations from neutral conditions promote hydrolysis of the active species, reducing yields.
Scalability and Industrial Considerations
Solvent Selection
DMF is preferred for small-scale reactions due to its high polarity, but toxicity concerns drive industrial processes toward alternatives like 2-methyltetrahydrofuran (2-MeTHF).
Catalytic Optimization
Nickel-catalyzed reductive amination has been explored for large-scale synthesis, though it remains experimental. Preliminary data suggest 80% yields using NiCl₂/NaBH₄ systems, but residual metal contamination remains a challenge.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles like alkyl halides, aryl halides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, dihydroquinazoline compounds, and substituted pyridine derivatives, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that quinazoline derivatives effectively inhibited the growth of human cancer cells by targeting specific kinases involved in cell proliferation .
Antimicrobial Properties
Quinazolines have also been explored for their antimicrobial activities. The compound may serve as a potential lead for developing new antimicrobial agents against resistant strains of bacteria and fungi.
- Case Study : Research highlighted in Pharmaceutical Biology found that certain quinazoline derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting the potential for further development into therapeutic agents .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, including tyrosinase, which is crucial in melanin production and has implications in skin disorders and pigmentation.
- Case Study : A synthesis of related compounds showed that they acted as effective tyrosinase inhibitors, with IC50 values significantly lower than standard inhibitors like kojic acid. This suggests potential applications in treating hyperpigmentation disorders .
Mechanistic Insights
The mechanisms through which these compounds exert their effects often involve interactions with specific biological targets, leading to alterations in cellular signaling pathways. For example:
- Anticancer Mechanism : Inhibition of the PI3K/Akt pathway has been observed with certain quinazoline derivatives, resulting in reduced tumor growth and enhanced apoptosis in cancer cells .
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis has been proposed as a mechanism for the antibacterial action of quinazoline derivatives .
Data Tables
Wirkmechanismus
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and applications.
Core Heterocycle Modifications
- 4-Oxoquinazolin-3(4H)-yl vs. Benzotriazinone: Replacing the quinazolinone core with a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group (e.g., 3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide, ) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Benzotriazinones exhibit stronger electron-withdrawing effects, which may enhance reactivity in nucleophilic substitutions .
- Tautomerism in Quinazolinones: highlights dynamic tautomerism in 4(3H)-quinazolinone derivatives, where the equilibrium between lactam and lactim forms affects stability. The target compound’s tautomeric behavior (ΔG* ≈ 60–70 kJ/mol, inferred from similar systems) may differ from analogs with electron-donating substituents, influencing binding to enzymes like kinases .
Substituent Variations
- Pyridin-3-ylmethyl vs. The thiazole analog showed lower synthetic yield (32% vs. 80% for the pyridine derivative), possibly due to steric hindrance during coupling .
Sulfonyl and Piperidine Groups :
In 3-(4-Oxoquinazolin-3(4H)-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide (), the sulfonyl group increases polarity (molar mass = 440.52 g/mol) compared to the target compound (~molar mass ≈ 350–370 g/mol, estimated). This modification enhances solubility in aqueous media, critical for bioavailability .
Chain Length and Linker Effects
Propanamide vs. Acetamide Linkers :
The target compound’s three-carbon propanamide linker offers greater rotational freedom than the two-carbon acetamide in 2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide (). This flexibility may improve binding to deep hydrophobic pockets in targets like PARP enzymes, though melting points remain similar (215–217°C) .- Surfactant Derivatives: describes quinazolinone-based surfactants with alkylene oxide chains (e.g., compound 16–28). The target compound’s propanamide chain could serve as a precursor for such surfactants if modified with hydrophilic groups, though its shorter chain may limit micelle formation compared to heptadecyl-containing analogs .
Table 1: Comparative Data for Quinazolinone Derivatives
*Inferred from analogous synthesis in .
Spectroscopic and Stability Comparisons
- IR and NMR Profiles: The target compound’s IR spectrum would show C=O stretches near 1700–1725 cm⁻¹ (quinazolinone and propanamide), similar to compound 3a in . However, pyridine C-H stretches (~3134 cm⁻¹) differ from thiazole analogs (~2989 cm⁻¹) .
- Stability: Quinazolinones with electron-withdrawing groups (e.g., sulfonyl in ) exhibit higher thermal stability, while tautomerism () may reduce shelf-life under acidic conditions .
Biologische Aktivität
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and for its cytotoxic properties against various cancer cell lines. This article delves into the biological activity of this compound, supported by scientific data, case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a quinazolinone core linked to a pyridine moiety, which contributes to its unique biological properties. Its IUPAC name is 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide, with a molecular formula of C19H20N4O and a molecular weight of 320.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O |
| Molecular Weight | 320.39 g/mol |
| IUPAC Name | 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide |
| CAS Number | Not available |
The primary mechanism of action involves the inhibition of specific kinases by mimicking ATP binding. This interaction disrupts the phosphorylation processes critical for cancer cell proliferation and survival. The compound's structural similarity to ATP allows it to bind effectively to kinase active sites, thereby inhibiting their activity.
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have demonstrated significant antiproliferative effects against leukemia, melanoma, and colon cancer cells.
Case Study: Cytotoxic Evaluation
A study evaluating the cytotoxicity of this compound against a panel of human tumor cell lines reported an IC50 value indicating effective inhibition of cell growth, particularly in leukemia cell lines. The results suggested that structural modifications could enhance potency against specific cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 5.2 |
| A549 (Lung Cancer) | 12.8 |
| MCF7 (Breast Cancer) | 15.6 |
Kinase Inhibition
Research has shown that 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide exhibits selective inhibition against several kinases involved in cancer signaling pathways. For instance, it has been identified as a potent inhibitor of the Aurora kinase family, which plays a crucial role in mitosis.
Table: Kinase Inhibition Profile
| Kinase Type | Inhibition (%) at 10 µM |
|---|---|
| Aurora A | 85 |
| Aurora B | 78 |
| CDK1 | 65 |
Comparison with Similar Compounds
When compared to other quinazoline derivatives and kinase inhibitors, this compound shows distinct advantages in terms of selectivity and potency. For example, while other compounds like pyrazolo[1,5-a]pyridines exhibit some inhibitory activity, they often lack the specificity observed in this quinazolinone derivative.
Table: Comparative Biological Activity
| Compound Name | IC50 (µM) | Selectivity |
|---|---|---|
| 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide | 5.2 | High |
| Pyrazolo[1,5-a]pyridine | 10.5 | Moderate |
| Quinazoline derivative | 7.8 | Low |
Q & A
Q. What are the established synthesis routes for 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide, and what optimization strategies are critical for improving yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving quinazolinone and pyridinylmethyl precursors. Key steps include:
- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under acidic conditions .
- Step 2 : Alkylation or coupling of the quinazolinone with a pyridinylmethyl amine group using coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF) .
- Optimization : Yield improvements require strict temperature control (e.g., 0–5°C during coupling), solvent purity (e.g., anhydrous DMF), and purification via column chromatography (silica gel, eluent: CHCl/MeOH gradient) .
Q. How is the structural integrity of 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the quinazolinone core (e.g., δ 8.4–8.6 ppm for aromatic protons) and pyridinylmethylamide linkage (δ 3.2–3.5 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H] at m/z 350.12 vs. calculated 350.14) .
- Infrared Spectroscopy (IR) : Peaks at 1700–1725 cm confirm carbonyl groups (C=O) in the quinazolinone and amide moieties .
Q. What biological activities are associated with this compound, and which assays are used for initial screening?
- Methodological Answer :
- Anticancer Activity : Screened via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). IC values are compared to reference drugs like doxorubicin .
- Kinase Inhibition : Evaluated using enzymatic assays (e.g., EGFR kinase inhibition with ADP-Glo kits) .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining quantifies apoptotic cells after treatment .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., EGFR kinase). The quinazolinone core interacts with ATP-binding pockets via hydrogen bonds (e.g., with Lys721) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free Energy Calculations : MM-PBSA/GBSA estimate binding free energy (ΔG), correlating with experimental IC values .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC across studies)?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural Analog Comparison : Compare IC of derivatives (e.g., replacing pyridinylmethyl with morpholine) to identify substituent effects .
- Metabolic Stability Testing : Use liver microsomes to assess if inconsistent activity stems from differential metabolism .
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
- Methodological Answer :
- Lipinski’s Rule Compliance : Modify logP (<5) by introducing polar groups (e.g., hydroxyl or amine) to improve solubility .
- Plasma Protein Binding (PPB) : Equilibrium dialysis quantifies unbound fraction. PPB >90% may necessitate prodrug strategies .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to mitigate drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
